molecular formula C44H86Br2NO8P B038212 1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine CAS No. 120246-71-1

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine

Cat. No. B038212
M. Wt: 947.9 g/mol
InChI Key: AZGVUJNTJSDJRE-UHFFFAOYSA-N
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Description

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine is a chemical compound with the molecular formula C44H86Br2NO8P . It is often used in scientific research .


Molecular Structure Analysis

The molecular structure of this compound is complex, consisting of a glycerol backbone with oleoyl (a monounsaturated fatty acid) and dibromostearoyl (a brominated saturated fatty acid) groups attached . The phosphocholine group is attached to the glycerol backbone .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 947.937301 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

  • Formation of Lysophosphatidylcholine Derivatives : This compound plays a crucial role in the formation of lysophosphatidylcholine and its derivatives, as indicated in the research conducted by Panasenko et al. (2002) in their study titled "Interaction of Exogenous Hypochlorite or Hypochlorite Produced by Myeloperoxidase +H2 O2 +Cl– System with Unsaturated Phosphatidylcholines" (Panasenko et al., 2002).

  • Isotopic Contrast for Structural Studies : Yepuri et al. (2016) highlighted its use in providing isotopic contrast for detailed structural studies of multicomponent membranes using neutron techniques. Their work is detailed in the paper "Synthesis of Perdeuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ([D82 ]POPC) and Characterisation of Its Lipid Bilayer Membrane Structure by Neutron Reflectometry" (Yepuri et al., 2016).

  • Phosphatidylethanolamine Composition : According to Perly et al. (1985), it is a component of phosphatidylethanolamine containing oleic acid and dihydrosterculic acid, as explored in their research "Acyl chain dynamics of phosphatidylethanolamines containing oleic acid and dihydrosterculic acid: 2H NMR relaxation studies" (Perly et al., 1985).

  • Enzymatic Interaction : Wise et al. (1980) studied the kinetic properties of oleoyl-CoA:1-acylglycerophosphocholine acyltransferase in brain microsomes, providing insights into its enzymatic interactions. This is detailed in "The kinetic properties of oleoyl-CoA:1-acyl-sn-glycero-3-phosphocholine O-acyltransferase from mouse-brain microsomes" (Wise et al., 1980).

  • Response to Ozone Exposure : Lai et al. (1994) demonstrated that ozone exposure to unsaturated phosphocholines, like this compound, causes significant changes in surface pressure-area isotherms. Their findings are in "Interactions of monolayers of unsaturated phosphocholines with ozone at the air-water interface" (Lai et al., 1994).

  • Molecular Ion Yields in SIMS : Keskin et al. (2014) studied the relative ion yields in mammalian cell components using C60 SIMS, noting the suppression of molecular ion yields of this compound. They presented their findings in "Relative ion yields in mammalian cell components using C60 SIMS" (Keskin et al., 2014).

Safety And Hazards

Specific safety and hazard information for 1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine is not provided in the available resources . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

[2-(9,10-dibromooctadecanoyloxy)-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H86Br2NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-26-30-34-43(48)52-38-40(39-54-56(50,51)53-37-36-47(3,4)5)55-44(49)35-31-27-23-25-29-33-42(46)41(45)32-28-24-13-11-9-7-2/h40-42H,6-39H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGVUJNTJSDJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H86Br2NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923281
Record name 2-[(9,10-Dibromooctadecanoyl)oxy]-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

947.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine

CAS RN

120246-71-1
Record name 1-Oleoyl-2-(9,10-dibromostearoyl)phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120246711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(9,10-Dibromooctadecanoyl)oxy]-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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